2-Benzhydryl-7-hydroxy-chromen-4-one
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Overview
Description
2-Benzhydryl-7-hydroxy-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chromen-4-one core with a benzhydryl group at the 2-position and a hydroxyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-7-hydroxy-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-chromenone with benzhydryl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-7-hydroxy-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 7-oxo-2-benzhydryl-chromen-4-one, while reduction of the chromen-4-one core may produce 2-benzhydryl-chroman derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential to scavenge free radicals.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-7-hydroxy-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, the compound may inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar core structure but lacking the benzhydryl group.
7-Hydroxy-4-chromenone: Another derivative with a hydroxyl group at the 7-position but without the benzhydryl group.
2-Phenyl-4H-chromen-4-one: A compound with a phenyl group at the 2-position instead of a benzhydryl group.
Uniqueness
2-Benzhydryl-7-hydroxy-chromen-4-one is unique due to the presence of both the benzhydryl group and the hydroxyl group, which confer distinct chemical and biological properties. The benzhydryl group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the hydroxyl group contributes to its antioxidant activity.
Properties
Molecular Formula |
C22H16O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-benzhydryl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C22H16O3/c23-17-11-12-18-19(24)14-21(25-20(18)13-17)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,22-23H |
InChI Key |
VVMXRAGTHNZYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
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